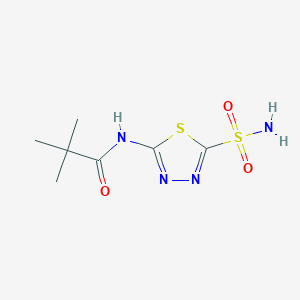![molecular formula C12H23NO6S B12568798 4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid CAS No. 194612-72-1](/img/structure/B12568798.png)
4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid is an organic compound with the molecular formula C14H27NO3. It is commonly used in various industrial applications due to its unique chemical properties. The compound appears as a colorless to light yellow viscous liquid and has a melting point of approximately -5°C and a boiling point of around 319°C .
Méthodes De Préparation
The preparation of 4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid can be achieved through an amination reaction. The specific method involves reacting 2-Ethylhexanol with ammonia gas, followed by an oxidation reaction to obtain the target product . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid has several scientific research applications:
Chemistry: It is used as a crosslinking agent for polymers, enhancing the hardness and stability of polymeric materials.
Biology: The compound’s unique properties make it useful in biochemical studies and as a reagent in various biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is employed in the plastics industry to improve the mechanical properties of plastic products.
Mécanisme D'action
The mechanism by which 4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, facilitating chemical reactions. The pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid can be compared with similar compounds such as:
2-Ethylhexyl 4-(dimethylamino)benzoate: Commonly used as a UV filter in sunscreens.
Triethanolamine: Used as a surfactant and corrosion inhibitor.
The uniqueness of this compound lies in its ability to act as a crosslinking agent, which is not a common property among similar compounds .
Propriétés
Numéro CAS |
194612-72-1 |
|---|---|
Formule moléculaire |
C12H23NO6S |
Poids moléculaire |
309.38 g/mol |
Nom IUPAC |
4-(2-ethylhexylamino)-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C12H23NO6S/c1-3-5-6-9(4-2)8-13-11(14)7-10(12(15)16)20(17,18)19/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16)(H,17,18,19) |
Clé InChI |
NUIMWRZTSRFMJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNC(=O)CC(C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






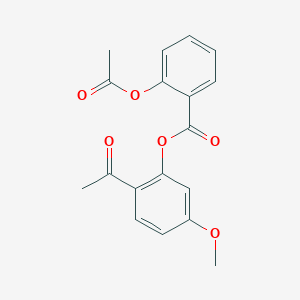
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
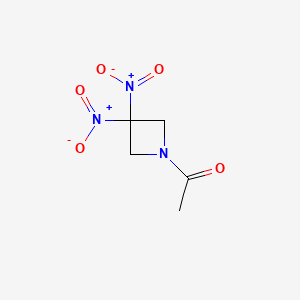

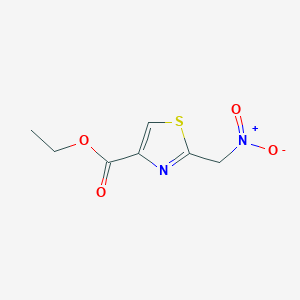
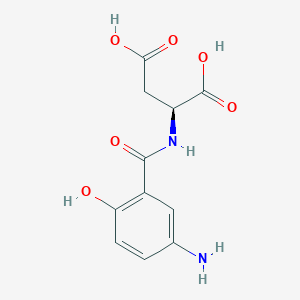
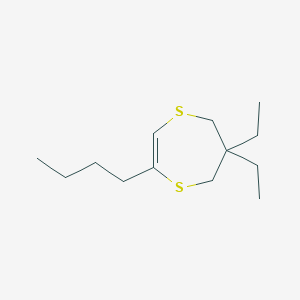
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
